2-Fluoro-6-(trifluoromethyl)benzoyl chloride
Overview
Description
2-Fluoro-6-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H3ClF4O and a molecular weight of 226.56 g/mol . It is a clear, colorless to almost colorless liquid that is moisture-sensitive and has a boiling point of 194°C . This compound is used as an intermediate in organic synthesis, particularly in the preparation of various fluorinated compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-6-(trifluoromethyl)benzoyl chloride can be synthesized through the chlorination of 2-fluoro-6-(trifluoromethyl)benzoic acid. The process involves adding an acid-binding agent and a chlorinating agent to the organic solution of 2-fluoro-6-(trifluoromethyl)benzoic acid . The reaction is typically carried out under reflux conditions at around 80°C for 10 hours . The resulting product is then purified through distillation under reduced pressure to obtain the final compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and distillation units helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-fluoro-6-(trifluoromethyl)benzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used.
Reduction: Lithium aluminum hydride or other strong reducing agents are employed under anhydrous conditions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
2-Fluoro-6-(trifluoromethyl)benzoic acid: Formed through hydrolysis.
2-Fluoro-6-(trifluoromethyl)benzyl alcohol: Formed through reduction.
Scientific Research Applications
2-Fluoro-6-(trifluoromethyl)benzoyl chloride is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-fluoro-6-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules . The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in various chemical reactions .
Comparison with Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzoyl chloride can be compared with other similar compounds such as:
4-Fluoro-2-(trifluoromethyl)benzoyl chloride: Similar in structure but with the fluorine atom at a different position, leading to variations in reactivity and applications.
5-Fluoro-2-(trifluoromethyl)benzoyl chloride: Another positional isomer with distinct chemical properties.
2-Fluoro-4-(trifluoromethyl)benzoyl chloride: Differing in the position of the fluorine atom, affecting its reactivity and use in synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and stability compared to its isomers .
Properties
IUPAC Name |
2-fluoro-6-(trifluoromethyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-7(14)6-4(8(11,12)13)2-1-3-5(6)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRYDSJMVRRAAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30148848 | |
Record name | 2-Fluoro-6-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30148848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109227-12-5 | |
Record name | 2-Fluoro-6-(trifluoromethyl)benzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109227125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoro-6-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30148848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-6-(trifluoromethyl)benzoyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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